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Its applications in scientific research encompass diverse areas, including biochemical and physiological investigations, as well as compound synthesis . Notably, it exhibits inhibitory properties towards enzymes such as protein kinases, phospholipases, and proteases .
Difluoromethylene diphosphonate is a chemical compound characterized by the presence of two phosphonate groups bonded to a difluoromethylene moiety. Its molecular formula is , and it is classified as a non-hydrolyzable bioisostere of phosphate, making it an important compound in biochemical applications. The difluoromethylene group contributes to its unique properties, enhancing its stability and resistance to enzymatic hydrolysis compared to traditional phosphates .
DFDP acts as an inhibitor for enzymes that utilize natural phosphates. By mimicking the structure of phosphate, DFDP binds to the enzyme's active site, preventing the natural substrate from binding. This allows researchers to study the enzyme's function and identify critical amino acid residues involved in substrate recognition and catalysis [].
One notable reaction involves the synthesis of unsymmetrical difluoromethylene bisphosphonates from suitable precursors, showcasing the versatility of difluoromethylene diphosphonate in synthetic chemistry .
Difluoromethylene diphosphonate exhibits significant biological activity, particularly as an inhibitor of enzymes that hydrolyze phosphates. Its structural similarity to pyrophosphate allows it to effectively mimic natural substrates in biochemical pathways. Research has shown that difluoromethylene diphosphonate can inhibit enzymes such as:
The synthesis of difluoromethylene diphosphonate typically involves several key methods:
Difluoromethylene diphosphonate has several applications across different fields:
Interaction studies involving difluoromethylene diphosphonate have revealed its potential as a chelator for metal ions, particularly vanadium. These studies indicate that the compound can form stable complexes with metal ions, which may enhance its biological efficacy or alter its pharmacokinetic properties . Additionally, investigations into its interactions with biological macromolecules have shown promise in drug design and development.
Difluoromethylene diphosphonate shares structural and functional similarities with other phosphonates and phosphates. Here are some similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methylphosphonic Acid | Phosphonic Acid | Less stable than difluoromethylene diphosphonate |
| Bisphosphonate | Phosphonate | Hydrolyzable; used primarily in osteoporosis treatment |
| Tris(2-aminoethyl)amine Phosphate | Phosphate | More hydrophilic; less effective as an enzyme inhibitor |
| Difluorosulfide | Sulfide | Contains sulfur instead of phosphorus; different reactivity |
Difluoromethylene diphosphonate's unique difluoromethylene group enhances its stability and biological activity compared to these similar compounds, making it a valuable target for further research in medicinal chemistry and biochemistry .
The history of difluoromethylene diphosphonate traces back to the broader development of organophosphorus compounds in the mid-20th century. While phosphonates were known since the 1950s, the specific development of difluoromethylene bisphosphonates emerged in the early 1980s through pioneering work in organofluorine chemistry. The field experienced a significant breakthrough when Burton and Flynn published the first synthesis of CF₂-bisphosphonates in 1980 through the reaction of BrCF₂P(O)(OR)₂ with NaP(O)(OR)₂. This represented the first formal use of phosphoryldifluoromethylation methodology.
Shortly thereafter in 1981, Blackburn and colleagues disclosed an alternative synthesis pathway utilizing fluorination of (RO)₂P(O)CH₂P(O)(OR)₂ with FClO₃. In parallel, McKenna and Shen published essentially identical synthesis of (EtO)₂P(O)CF₂P(O)(OEt)₂ within months of Blackburn's publication. These foundational works established multiple synthetic routes to this important class of compounds and laid the groundwork for subsequent research into their applications.
Difluoromethylene diphosphonate occupies a specialized position within the broader field of organophosphorus chemistry. With the molecular formula CH₄F₂O₆P₂, it represents a distinct subclass characterized by the presence of a difluoromethylene group linking two phosphonate moieties. This structure falls within the bisphosphonate category but with the unique incorporation of the CF₂ bridge between phosphonate groups.
The compound sits at the intersection of three chemical disciplines: organophosphorus chemistry, organofluorine chemistry, and bioorganic chemistry. This multidisciplinary positioning highlights its significance as both a synthetic target and a biological tool. Within the classification system for phosphorus compounds, difluoromethylene diphosphonate belongs to phosphorus(V) derivatives, featuring a formal oxidation state of +5 for the phosphorus atoms.
Difluoromethylene diphosphonate belongs to the broader bisphosphonate family, a class of drugs primarily known for preventing bone density loss and treating osteoporosis and similar diseases. Conventional bisphosphonates feature a P-C-P backbone structure, with the central carbon atom typically bearing two substituents. In the case of difluoromethylene diphosphonate, these substituents are fluorine atoms.
The historical development of bisphosphonates dates back to the 19th century, though their medical applications were only investigated beginning in the 1960s for disorders of bone metabolism. Initially, researchers explored their potential in preventing the dissolution of hydroxylapatite, the principal bone mineral, thus arresting bone loss. In clinical trials with bisphosphonates such as disodium dichloromethylene diphosphonate (Cl₂MDP), patients with osteolytic bone metastases from breast cancer showed reduced bone pain, decreased bone resorption, and prevention of hypercalcemia development.
Difluoromethylene diphosphonate represents an evolution in bisphosphonate design, where the incorporation of fluorine atoms enhances stability against enzymatic degradation while maintaining structural similarity to natural pyrophosphates.
Difluoromethylene diphosphonate has gained prominence in bioisosteric research due to its remarkable structural and functional similarity to natural pyrophosphates. The term bioisostere refers to structural units that can replace parts of a molecule while maintaining similar biological properties. In pharmaceutical research, bioisosteres are crucial for developing more stable, bioavailable, or potent drug candidates.
Among the various entities probed as pyrophosphate analogues—including imidodiphosphates, pyrophosphorothiolates, selenophosphates, and boranophosphates—the difluoromethylene bisphosphonate (P-CF₂-P) analogues stand out for several reasons. They closely resemble natural pyrophosphates in terms of pKa values, bond angles, and bond lengths. Moreover, they offer enhanced stability against enzymatic and chemical hydrolysis, making them valuable for structural studies and drug development.
The difluoromethyl group itself functions as a lipophilic hydrogen bond donor, capable of interactions comparable to thiophenol, aniline, and amine groups. This property enhances the compound's ability to mimic biological interactions while offering improved pharmacokinetic properties. These characteristics position difluoromethylene diphosphonate as an important tool in rational drug design, particularly for targeting enzymes that process phosphate-containing molecules.
The development of synthetic methodologies for difluoromethylene diphosphonate has undergone significant evolution since the early pioneering work in the 1950s. The historical progression can be divided into several distinct eras, each characterized by different strategic approaches and technological advances [1].
The earliest synthetic efforts began in the 1950s with fundamental phosphorylation studies, where Soborovskii and Baina first reported the preparation of diethyl difluoromethylphosphonate from chlorodifluoromethane and sodium diethyl phosphite [1]. This foundational work established the basic reactivity patterns that would guide subsequent developments.
The 1980s marked a pivotal period with the recognition of the biological importance of difluoromethylene phosphonates. In 1980, Burton and Flynn published the first synthesis of difluoromethylene bisphosphonates using bromodifluoromethylphosphonate with sodium phosphonate, employing what was formally the first phosphoryldifluoromethylation approach [1]. This was followed in 1981 by Blackburn and colleagues, who disclosed an alternative fluorination strategy using perchloryl fluoride to convert methylenebisphosphonate to its difluoro analogue [1]. McKenna and Shen reported essentially the same synthesis within months, demonstrating the intense research activity in this area [1].
The 1990s witnessed the introduction of transition metal catalysis, particularly copper-mediated cross-coupling reactions developed by Burton and Shibuya groups [1]. These protocols enabled convenient and versatile preparations of difluorobenzylphosphonates, leading to widespread adoption in bioorganic and medicinal chemistry applications. The development of these copper-catalyzed methods represented a significant advance in synthetic accessibility and scope.
The past fifteen years have seen remarkable innovation with the emergence of photoredox catalysis as a major synthetic tool [2]. Radical phosphoryldifluoromethylation methods employing visible light photoredox catalysis have provided environmentally benign alternatives to traditional methods. Simultaneously, trimethylsilyl difluoromethylphosphonate has been explored as a more sustainable alternative to traditional halogenated reagents [1].
Fluorination strategies for phosphonate precursors represent one of the three principal approaches to installing the difluoromethylene phosphonate functional group. These methodologies can be broadly categorized into electrophilic, nucleophilic, and radical fluorination processes [1].
Electrophilic fluorination has emerged as a highly effective strategy for introducing fluorine atoms into phosphonate precursors. The most commonly employed reagents include N-fluorobenzenesulfonimide, Selectfluor, and perchloryl fluoride. The synthesis of tetraethyl difluoromethylene bisphosphonate from tetraethyl methylenebisphosphonate using N-fluorobenzenesulfonimide exemplifies this approach, achieving yields of 71% [3]. This method offers high selectivity and operates under relatively mild conditions compared to earlier fluorination methods.
The mechanism typically involves electrophilic attack on the methylene carbon of the phosphonate precursor, with the phosphonate groups providing stabilization through resonance. The selectivity for difluorination over monofluorination depends on the electronic properties of the phosphonate groups and reaction conditions [4].
Nucleophilic fluorination strategies employ fluoride sources such as diethylaminosulfur trifluoride and tetrabutylammonium fluoride. Burke and colleagues first applied diethylaminosulfur trifluoride to diethyl benzoylphosphonate, successfully preparing diethyl α,α-difluorobenzylphosphonate [1]. This method typically requires activated substrates such as α-hydroxyphosphonates or α-ketophosphonates as starting materials.
The mechanistic pathway involves nucleophilic attack by fluoride on the activated carbon center, with the phosphonate group serving as an electron-withdrawing activating group. Yields typically range from 70-80% with moderate selectivity depending on the substrate structure [4].
Radical fluorination has gained prominence with the development of photoredox catalysis. Recent advances include the use of bis(difluoromethyl) pentacoordinate phosphorane reagents under visible light irradiation [5]. These methods offer excellent functional group tolerance and can be performed under mild conditions.
The radical mechanism involves initial generation of fluoroalkyl radicals through photochemical activation, followed by radical addition to phosphonate precursors. This approach has proven particularly effective for late-stage fluorination of complex molecules [6].
Orthogonal deprotection-condensation strategies have revolutionized the synthesis of both symmetrical and unsymmetrical difluoromethylene phosphonates. These approaches rely on the differential reactivity of protecting groups to enable selective functionalization [3].
The most significant advancement in this area involves the use of diethyl(dimethyl)difluoromethylene bisphosphonate as a versatile reagent. This compound exploits the differential reactivity between methyl and ethyl ester groups, allowing for stepwise demethylation-condensation sequences [3]. The key principle underlying this strategy is that the bisfluoromethylene bisphosphonate monoanion is a better leaving group than the corresponding dianion, enabling selective methyl ester cleavage.
Bromotrimethylsilane has emerged as the reagent of choice for selective deprotection. Using 20 equivalents of bromotrimethylsilane with 30 equivalents of dry pyridine over extended reaction times (up to 2 weeks) achieves complete conversion with high selectivity for methyl versus ethyl groups [3]. Alternative deprotection methods include thiophenol in acetonitrile/triethylamine for ethyl ester removal and hydrogen fluoride in pyridine for silyl ether cleavage [7].
Following selective deprotection, condensation reactions with alcohols or other nucleophiles can be achieved using various coupling reagents. Wada's reagents have proven particularly effective for constructing difluorophosphonate ester linkages [3]. The PyNTP (4-nitropyridine tetrazolide) system has also shown excellent performance for these transformations.
The orthogonal nature of these strategies allows for sequential functionalization of both sides of the difluoromethylene bisphosphonate scaffold, enabling access to complex unsymmetrical structures that would be difficult to prepare by other methods [3].
The distinction between symmetrical and unsymmetrical synthesis routes represents a crucial consideration in difluoromethylene phosphonate methodology. Each approach offers distinct advantages and limitations that must be carefully evaluated based on the target structure [3].
Symmetrical difluoromethylene phosphonates can be efficiently prepared through direct fluorination of methylenebisphosphonate precursors. The most common approach involves treating tetraethyl methylenebisphosphonate with electrophilic fluorinating agents such as N-fluorobenzenesulfonimide [3]. This method provides ready access to symmetrical products in good yields (71%) and can be performed on large scales (up to 18 grams reported) [3].
The Michaelis-Arbuzov reaction approach using bromodifluoromethylphosphonate with sodium phosphonate also provides symmetrical products, albeit through a more complex mechanistic pathway involving difluorocarbene intermediates [1]. This method achieves excellent yields (95%) but requires careful handling of the volatile and toxic bromodifluoromethane precursor.
Unsymmetrical difluoromethylene phosphonates present significantly greater synthetic challenges due to the need for regioselective functionalization. The breakthrough approach developed by Guo and colleagues utilizes the differential reactivity of methyl and ethyl esters in diethyl(dimethyl)difluoromethylene bisphosphonate [3].
This methodology enables a stepwise functionalization sequence where one methyl group is selectively removed to attach the first alcohol coupling partner, followed by removal of the second methyl group to install a different alcohol on the opposite side of the molecule. The key to success lies in the careful control of deprotection conditions and the intrinsic reactivity differences between the protecting groups [3].
The yields for unsymmetrical products typically range from 63-85%, which compares favorably with alternative approaches that often suffer from poor regioselectivity and the formation of complex mixtures [3]. The first successful synthesis of ADPr, CDP-glycerol, and CDP-ribitol difluoromethylene phosphonate analogues demonstrates the practical utility of this methodology [3].
The field of difluoromethylene phosphonate synthesis has experienced remarkable innovation over the past decade, driven by advances in catalysis, photochemistry, and sustainable chemistry principles [2] [5].
Photoredox catalysis has emerged as a transformative methodology for difluoromethylene phosphonate synthesis. The development of bis(difluoromethyl) pentacoordinate phosphorane reagents represents a significant advancement in this area [5]. These reagents enable direct C-H difluoromethylation of heterocycles under mild conditions using visible light irradiation.
The mechanism involves photoredox-catalyzed generation of difluoromethyl radicals, followed by radical addition to aromatic substrates. Erythrosin B has proven to be an effective organic photocatalyst for these transformations, providing a transition-metal-free alternative to traditional ruthenium and iridium catalysts [5]. Yields typically range from 45-80% with excellent functional group tolerance.
Recent innovations have focused on developing more environmentally benign synthetic pathways. The use of trimethylsilyl difluoromethylphosphonate as an alternative to halogenated reagents represents a significant advance in this direction [1]. This reagent avoids the use of ozone-depleting compounds such as chlorodifluoromethane and bromodifluoromethane that were commonly employed in earlier methods.
The formal [8] [9]-sigmatropic phospha-Wittig rearrangement approach provides another sustainable alternative [8]. This method enables preparation of difluoromethylene phosphonate analogues on multigram scales (up to 30 grams) without relying on ozone-depleting reagents. The reaction can be performed under mild conditions and offers excellent scalability for industrial applications.
Recent innovations include the development of rhodium-catalyzed hydration/C-F bond cleavage reactions for preparing α-fluoro-β-ketophosphonates [10]. This method utilizes in situ generated (β-amino-α,α-difluoroethyl)phosphonates as substrates and represents a new approach to accessing partially fluorinated phosphonate derivatives.
The aza-Wittig reaction of (β-diazo-α,α-difluoroethyl)phosphonates with aldehydes provides another innovative pathway for constructing difluoromethylphosphonate-containing compounds [11]. This transformation operates under mild conditions and offers excellent yields (up to 99%) with broad substrate scope.
The development of late-stage functionalization strategies has enabled the incorporation of difluoromethylene phosphonate groups into complex molecular architectures. Electrophilic activation of alkyl phosphonates with triflic anhydride and N-heteroaromatic bases enables nucleophilic fluorination at room temperature [6]. This approach facilitates the preparation of fluorophosphines through reactive phosphine intermediates and has been successfully applied to the late-stage modification of pharmaceutical compounds.
The radiofluorination applications of these methods have particular significance for medical imaging, with radiochemical conversions of 51-88% achieved within 10 minutes at room temperature [6]. These developments demonstrate the practical utility of recent synthetic innovations for biomedical applications.
| Synthetic Method | Yield (%) | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fluorination with N-fluorobenzenesulfonimide | 71 | RT, 24h | Mild conditions, high selectivity | Requires specialized reagents |
| Phosphorylation with CHF₂Cl | 95 | NaH, DMF, 0°C | High yield, scalable | Harsh conditions, toxic reagents |
| Michaelis-Arbuzov with CF₂Br₂ | 95 | P(OEt)₃, heat | Well-established mechanism | Complex mechanism, volatile reagents |
| Photoredox catalysis | 45-80 | Visible light, RT | Environmentally benign | Requires photocatalyst |
| Stepwise demethylation-condensation | 63-85 | TMSBr, pyridine | Enables unsymmetrical products | Multi-step procedure |
| Fluorination Type | Common Reagents | Typical Yields (%) | Selectivity | Applications |
|---|---|---|---|---|
| Electrophilic | N-fluorobenzenesulfonimide, Selectfluor | 65-85 | High | Direct fluorination |
| Nucleophilic | DAST, TBAF | 70-80 | Moderate | Activated substrates |
| Radical | Photoredox catalysts | 50-75 | Variable | Late-stage functionalization |
| Transition Metal-Catalyzed | Pd/Cu with fluoride | 60-85 | High | Complex substrates |
| Deprotection Method | Protecting Groups | Reaction Time | Selectivity | Compatibility |
|---|---|---|---|---|
| TMSBr/pyridine | Methyl vs ethyl esters | 2 weeks | High | Acid-sensitive groups |
| Thiophenol/TEA | Ethyl esters | 2-4h | Moderate | Base-stable groups |
| HF-pyridine | Silyl ethers | 1-2h | High | Fluoride-stable groups |
| Morpholine reflux | Ethyl groups | 24h | Moderate | Heat-stable groups |